molecular formula C20H20Cl2N6O2 B2745323 N-(3,5-dichlorophenyl)-N'-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine CAS No. 898630-08-5

N-(3,5-dichlorophenyl)-N'-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B2745323
CAS No.: 898630-08-5
M. Wt: 447.32
InChI Key: SZUAYCPYXSUPEB-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,5-triazine family, characterized by a central triazine ring substituted with a morpholine group at position 6 and two aromatic amine groups at positions 2 and 4.

Properties

IUPAC Name

2-N-(3,5-dichlorophenyl)-4-N-(4-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2N6O2/c1-29-17-4-2-15(3-5-17)23-18-25-19(24-16-11-13(21)10-14(22)12-16)27-20(26-18)28-6-8-30-9-7-28/h2-5,10-12H,6-9H2,1H3,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUAYCPYXSUPEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dichlorophenyl)-N'-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine (CAS Number: 898630-08-5) is a compound belonging to the triazine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H20_{20}Cl2_{2}N6_{6}O2_{2}
  • Molecular Weight : 447.3 g/mol
  • Structure : The compound features a triazine core substituted with dichlorophenyl and methoxyphenyl groups, as well as a morpholine moiety.

Biological Activity Overview

The primary focus of research on this compound has been its anticancer activity. Several studies have explored its effects on various cancer cell lines and its mechanism of action.

Anticancer Activity

  • Cell Line Studies :
    • The compound has demonstrated significant cytotoxic effects against several cancer cell lines, including:
      • MCF-7 (breast cancer) : IC50_{50} = 1.25 μM
      • A549 (lung cancer) : IC50_{50} = 0.20 μM
      • HeLa (cervical cancer) : IC50_{50} = 1.03 μM
        These values indicate potent activity compared to standard chemotherapeutics .
  • Mechanism of Action :
    • The compound appears to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival. Inhibition of this pathway leads to reduced phosphorylation of Akt and subsequent effects on cell growth and apoptosis .
    • Additionally, it has been shown to induce apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins like BAX while decreasing anti-apoptotic proteins like Bcl-2 .

Structure-Activity Relationship (SAR)

Research has identified key structural features that contribute to the biological activity of triazine derivatives:

  • The presence of electron-withdrawing groups (like chlorine) enhances potency.
  • Substituents on the phenyl rings influence lipophilicity and binding affinity to target proteins.
CompoundStructureIC50_{50} (μM)Target
This compoundStructure0.20 (A549), 1.25 (MCF-7), 1.03 (HeLa)PI3K/Akt/mTOR
Other Triazine DerivativesVariesVariesVaries

Case Studies

In vivo studies have further validated the anticancer potential of this compound:

  • Xenograft Models : In subcutaneous and orthotopic xenograft models, administration of the compound resulted in significant tumor growth inhibition compared to control groups .

Scientific Research Applications

The compound exhibits a range of biological activities that are relevant to various fields of research:

Anticancer Activity

Research has indicated that triazine derivatives can exhibit significant cytotoxic effects against various cancer cell lines. Key findings include:

  • Cytotoxicity Studies : The compound has shown effective inhibition of cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example:
    • MCF-7 IC50 Value : 27.3 µM
    • A549 IC50 Value : 22.5 µM

Antifungal Activity

Similar compounds have demonstrated antifungal properties against pathogens like Candida albicans. The presence of electronegative atoms enhances the biological activity by increasing lipophilicity and binding affinity to target enzymes.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)
AnticancerMCF-7 (breast cancer)27.3
AnticancerA549 (lung cancer)22.5
AntifungalCandida albicans1.23
CytotoxicityNIH/3T3 (normal cells)>1000

Case Studies

Several studies have investigated the biological activities of triazine derivatives similar to this compound:

Cytotoxicity Analysis

A study evaluated various derivatives against cancer cell lines and reported significant cytotoxicity with some derivatives showing IC50 values comparable to established chemotherapeutics.

In Silico Studies

Molecular docking studies have shown that these compounds can effectively bind to active sites of target enzymes such as CYP51, suggesting a potential mechanism for their antifungal activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Positions 2, 4, 6) Yield (%) Melting Point (°C) Key Spectral/Structural Features Evidence ID
N-(4-Chlorophenyl)-4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2-amine (4f) 4-Chlorophenyl, 4-methoxyphenyl, morpholine 62 140–142 (dec) IR: 3262 cm⁻¹ (N–H); NMR: δ 3.23 (s, OCH₃)
6-(4-Morpholinyl)-N-phenyl-N′-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine Phenyl, 3-(CF₃)phenyl, morpholine N/A N/A Molecular weight: 416.407; Trifluoromethyl enhances lipophilicity
N-(4-Methoxyphenyl)-6-{[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine 4-Methoxyphenyl, triazole-sulfanyl, morpholine N/A N/A Sulfur-containing group may improve metal coordination
4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine N-Methylphenyl, chloro, morpholine 81.3 98–99 Orthorhombic crystal structure (Pnna); a = 17.121 Å
6-Chloro-N,N'-bis(2,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine 2,4-Dimethoxyphenyl (x2), chloro N/A N/A Multiple methoxy groups increase solubility

Key Comparative Insights

Physical and Spectral Properties
  • Melting Points: Compound 4f exhibits a decomposition-prone melting point (140–142°C), whereas simpler analogs like 4-Chloro-N-methyl-6-morpholino-triazine melt at 98–99°C, reflecting reduced steric strain .
  • Spectral Signatures : IR spectra of 4f show N–H stretches at 3262 cm⁻¹, absent in N-methylated analogs, confirming secondary amine presence .
Structural and Electronic Effects
  • Crystal Packing: The orthorhombic crystal system of 4-Chloro-N-methyl-6-morpholino-triazine (Pnna space group) suggests tight molecular packing due to planar triazine and morpholine moieties .

Q & A

Q. What are the common synthetic routes for preparing N-(3,5-dichlorophenyl)-N'-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine, and how are intermediates characterized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution on a 1,3,5-triazine core. Key steps include:
  • Step 1 : Reacting cyanuric chloride with 3,5-dichloroaniline and 4-methoxyaniline under controlled pH (e.g., 4–6) in polar aprotic solvents (e.g., THF or DMF) at 0–5°C to form mono- and di-substituted intermediates .
  • Step 2 : Introducing the morpholino group via substitution at the 6-position using morpholine in refluxing ethanol .
  • Characterization : Intermediates are validated using 1H^1H/13C^13C NMR (e.g., δ 3.23 ppm for methoxy groups ) and LC-MS. Purity is confirmed via HPLC with a C18 column (acetonitrile/water gradient).

Q. How do reaction conditions (solvent, temperature, catalysts) influence the yield of nucleophilic substitution reactions in triazine derivatives?

  • Methodological Answer :
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, improving substitution rates. Protic solvents (ethanol) are used for milder conditions but may reduce yields .
  • Temperature : Lower temperatures (0–5°C) minimize side reactions during initial substitutions, while reflux (80–100°C) accelerates morpholino group incorporation .
  • Catalysts : Base catalysts (e.g., NaHCO3_3) neutralize HCl byproducts, driving reactions to completion.

Advanced Research Questions

Q. How can computational modeling predict reactivity and regioselectivity in triazine-based substitutions?

  • Methodological Answer :
  • Quantum Chemical Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G**) identify electron-deficient sites on the triazine ring, prioritizing substitution at the 6-position due to lower activation energy .
  • Reaction Path Sampling : Algorithms like the Nudged Elastic Band (NEB) method map energy barriers for competing pathways (e.g., morpholino vs. methoxy group attachment) .
  • Example : Simulations show morpholino substitution at the 6-position is favored by 12–15 kcal/mol over alternative sites .

Q. What statistical approaches resolve contradictions in experimental data during reaction optimization?

  • Methodological Answer :
  • Design of Experiments (DoE) : Fractional factorial designs screen variables (e.g., solvent ratio, temperature) to identify critical factors. Central Composite Designs (CCD) optimize conditions, reducing experiments by 40% while resolving outliers .
  • Case Study : Contradictory yields (50–75%) in morpholino substitution were resolved via DoE, revealing solvent purity (>99.5%) as a key variable .

Q. What methodologies assess the compound’s bioactivity against enzyme targets (e.g., kinases, oxidases)?

  • Methodological Answer :
  • Enzyme Inhibition Assays :
  • Kinase Inhibition : Use ADP-Glo™ assays with recombinant kinases (e.g., EGFR) at 10 µM compound concentration. IC50_{50} values are calculated via nonlinear regression .
  • Oxidase Activity : Monitor H2_2O2_2 production spectrophotometrically (λ = 570 nm) using Amplex® Red .
  • Data Interpretation : Competitive vs. non-competitive inhibition is distinguished via Lineweaver-Burk plots.

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